Amino(3-bromo-4-fluorophenyl)acetic acid
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Overview
Description
Amino(3-bromo-4-fluorophenyl)acetic acid is a chemical compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 . It is used for research purposes .
Synthesis Analysis
The synthesis of a similar compound, 4-Amino-3-fluorophenyl boronic acid, has been reported. It was synthesized from 4-bromo-2-fluoroaniline by protecting the amine group and then carrying out a lithium-bromine exchange, followed by addition of trimethyl borate and then acidic hydrolysis .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, fluoro, and amino groups, and an acetic acid group .Physical and Chemical Properties Analysis
The predicted melting point of this compound is 293.67°C, and its predicted boiling point is approximately 347.6°C at 760 mmHg. The compound has a predicted density of approximately 1.8 g/cm^3 and a refractive index of n20D 1.60 .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Amino-3-fluorophenyl boronic acid, synthesized from 4-bromo-2-fluoroaniline, showcases techniques relevant to the synthesis of similar compounds, including Amino(3-bromo-4-fluorophenyl)acetic acid. This process involves protecting the amine group, lithium-bromine exchange, and acidic hydrolysis (Das et al., 2003).
- Crystal Structure : The crystal structure of compounds like Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate offers insights into the structural characteristics of related fluorophenyl compounds (Sapnakumari et al., 2014).
Chemical Biology and Fluorescence
- Fluorescent Amino Acids : The use of fluorescent amino acids in chemical biology, for example, in tracking protein-protein interactions and imaging events with high spatial resolution, is a significant area of research. This includes the study and design of fluorescent and fluorogenic amino acids with unique photophysical properties (Cheng et al., 2020).
Reactivity and Acidity Analysis
- Reactivity and Acidity : A comparative study on the reactivity and acidity of halogen substituted phenylacetic acids, including those with fluoro groups, highlights the importance of these compounds in organic synthesis and their potential applications in chemical research (Srivastava et al., 2015).
Application in Synthesis of Novel Compounds
- Synthesis of Novel Compounds : The synthesis of compounds such as 3-aminopyrroles starting from acetophenone and glycine derivatives, including the use of 4-bromophenyl derivatives, demonstrates the role of bromo- and fluorophenyl compounds in the creation of new molecules with potential therapeutic applications (Unverferth et al., 1998).
Enantioselective Sensing
- Enantioselective Sensing : The use of fluorinated compounds in enantioselective sensing of chiral carboxylic acids, including amino acids, showcases an important application in analytical chemistry (Mei & Wolf, 2004).
Corrosion Inhibition
- Corrosion Inhibition : Amino acids with –NH2 and –COOH functional groups, including those with fluorine substitution, have been investigated for their corrosion inhibitive performance, demonstrating the application of these compounds in materials science (Kaya et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-amino-2-(3-bromo-4-fluorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZOSIXTARMDBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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